molecular formula C20H22N4O9 B1437758 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] CAS No. 81238-57-5

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]

Cat. No.: B1437758
CAS No.: 81238-57-5
M. Wt: 462.4 g/mol
InChI Key: GUJVZRJZTRYCCS-UHFFFAOYSA-N
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Description

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] is a chemical compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that can form complexes with various ions. The compound has a molecular formula of C20H22N4O9 and a molecular weight of 462.42 g/mol . It appears as a light yellow to amber to dark green powder or crystal .

Scientific Research Applications

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] has several scientific research applications:

Preparation Methods

The synthesis of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] involves several steps. One common method includes the reaction of 15-Crown-4 with 4-(2,4-Dinitrophenylazo)phenol under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] involves its ability to form complexes with various ions. The crown ether structure allows it to encapsulate metal ions, facilitating their transport and separation. The molecular targets and pathways involved include ion channels and transporters, which are critical for various biological and chemical processes .

Comparison with Similar Compounds

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] can be compared with other crown ethers and azobenzene derivatives. Similar compounds include:

    18-Crown-6: Another crown ether with a larger ring size, used for complexing larger ions.

    Azobenzene: A compound with a similar azo group, used in various photochemical applications.

The uniqueness of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] lies in its combination of crown ether and azobenzene functionalities, which provide it with distinct properties and applications .

Properties

IUPAC Name

16-[(2,4-dinitrophenyl)diazenyl]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14(18),15-trien-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O9/c25-20-14-9-16(21-22-18-2-1-17(23(26)27)11-19(18)24(28)29)10-15(20)13-33-8-6-31-4-3-30-5-7-32-12-14/h1-2,9-11,25H,3-8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJVZRJZTRYCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCC2=C(C(=CC(=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])COCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511873
Record name 16-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81238-57-5
Record name 16-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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